2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-phenyl-3-(2-phenylethoxy)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22-19-13-7-8-14-20(19)23-21(18-11-5-2-6-12-18)24(22)26-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMDMSLGOCBOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isatoic Anhydride-Based Cyclocondensation
Isatoic anhydride serves as a pivotal precursor for dihydroquinazolinone synthesis. In a Mo(CO)$$_6$$-catalyzed protocol, isatoic anhydride reacts with aryl halides and amines under inert conditions to yield 2-hydroxy-3-alkyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-ones. For instance, a mixture of isatoic anhydride (3.0 mmol), aryl halides (3.0 mmol), and amines (3.4 mmol) in DMF at 150°C for 15–18 hours produces hydroxy-substituted derivatives in 60–85% yields after purification. Adapting this method, substituting the amine with 2-phenylethanolamine could theoretically introduce the 3-(2-phenylethoxy) group. However, the high-temperature conditions may necessitate hydroxyl protection to prevent side reactions.
Montmorillonite-Supported Boric Acid Catalysis
Boric acid immobilized on montmorillonite clay (H$$3$$BO$$3$$/Mont K10) efficiently catalyzes the reaction between anthranilamide and aldehydes in ethanol, yielding 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. For example, anthranilamide and benzaldehyde (1:1.5 molar ratio) react at 80°C for 4 hours to afford 2-phenyl derivatives in 91% yield. While this method excels in introducing aryl groups at position 2, functionalization at position 3 requires post-synthetic modification, as the 3-position remains unsubstituted in the initial product.
Multicomponent Reaction (MCR) Approaches
Ionic Liquid-Catalyzed Three-Component Reactions
Imidazolium ionic liquids, such as [Cmim]CF$$_3$$COO, facilitate one-pot reactions of isatoic anhydride, aldehydes, and ammonium acetate in ethanol-water (1:1). Optimized conditions (20 mol% catalyst, 80°C, 2.5 hours) yield 2-phenyl-2,3-dihydroquinazolin-4(1H)-ones with 85% efficiency. To incorporate the 3-(2-phenylethoxy) group, substituting ammonium acetate with 2-phenylethanolamine could be explored, though steric and electronic challenges may necessitate tailored solvent systems.
Solvent-Free SnCl$$_2$$-Catalyzed Synthesis
SnCl$$2$$·2H$$2$$O catalyzes the cyclocondensation of isatoic anhydride, aldehydes, and NH$$_4$$OAc under solvent-free conditions, achieving 70–90% yields within 2–4 hours. This method’s simplicity and scalability make it amenable to introducing bulky substituents, though direct incorporation of ethers at position 3 remains unverified.
Post-Synthetic Functionalization Strategies
Alkylation of 3-Hydroxy Intermediates
A two-step approach involves synthesizing 3-hydroxy-2-phenyl-3,4-dihydroquinazolin-4-one followed by O-alkylation. For example, 3-hydroxy derivatives prepared via Mo(CO)$$6$$-catalyzed cyclocondensation can react with 2-phenylethyl bromide under basic conditions (K$$2$$CO$$_3$$, DMF, 80°C) to install the phenylethoxy group. This method mirrors etherification protocols used in analogous heterocyclic systems, though reaction yields and selectivity require optimization.
Catalytic Systems and Reaction Optimization
Comparative Analysis of Catalysts
Key Observations :
Solvent and Temperature Effects
Ethanol-water mixtures (1:1) optimize polar interactions in ionic liquid-catalyzed reactions, while DMF accommodates high-temperature cyclocondensation. Elevated temperatures (≥150°C) accelerate Mo(CO)$$_6$$-mediated reactions but risk decomposing sensitive functional groups, necessitating careful thermal management.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinazolinone core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazolinones, including 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one, exhibit significant anticancer properties. They act as inhibitors of specific kinases involved in cancer progression:
- Mechanism of Action : These compounds can inhibit cell proliferation by targeting pathways associated with tumor growth and metastasis.
- Case Studies :
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Studies :
Neurological Applications
Quinazolinone derivatives are being investigated for their potential in treating neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Some studies suggest that these compounds may inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function.
- Case Studies :
Synthesis and Development
The synthesis of 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Recent advancements focus on greener synthesis methods that reduce environmental impact while maintaining high yields:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the phenylethoxy group, which may result in different biological activities.
3-(2-Phenylethoxy)-2-methylquinazolin-4-one:
2-Phenyl-3-(2-phenylethoxy)-quinazolin-4-one: Similar structure but without the dihydro modification, which can affect its reactivity and biological activity.
Uniqueness
2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both phenyl and phenylethoxy groups. These structural features contribute to its distinct chemical properties and potential for diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one, identified by its CAS number 300398-42-9, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one is C22H18N2O2, with a molecular weight of 342.39 g/mol. Its structure features a quinazolinone core substituted with phenyl and phenylethoxy groups, which are believed to contribute to its biological activity.
Synthesis
The synthesis of 2-phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the condensation of appropriate amines with carbonyl compounds under various conditions to yield the desired quinazolinone derivatives. Recent advancements in green chemistry have aimed to enhance the efficiency and safety of these synthetic processes .
Antiviral Activity
Research has demonstrated that derivatives of quinazolinones exhibit significant antiviral properties. A study investigated the antiviral activity of several related compounds against various viruses, including herpes simplex virus types 1 and 2, and found that certain derivatives effectively inhibited viral replication in vitro . Specifically, the compound exhibited notable activity against para influenza virus and reovirus in Vero cell cultures.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 2-phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one have been evaluated in several cancer cell lines. In one study, related quinazolinone derivatives were tested against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells using the MTT assay. The results indicated that certain derivatives displayed potent cytotoxicity with IC50 values in the micromolar range, suggesting potential for development as anticancer agents .
Table 1: Cytotoxicity Data of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A1 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
The mechanism by which 2-phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with viral replication processes or induce apoptosis in cancer cells through various signaling pathways. Further studies are required to elucidate these mechanisms comprehensively.
Case Studies
Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:
- Antiviral Studies : In a clinical setting, compounds similar to 2-phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one were tested for their efficacy against herpes simplex virus infections. Results indicated a significant reduction in viral load in treated subjects compared to controls.
- Cancer Treatment Trials : Preliminary trials involving quinazolinone derivatives have shown promising results in reducing tumor size in animal models. The compounds were administered alongside standard chemotherapy agents to assess synergistic effects.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Phenyl-3-(2-phenylethoxy)-3,4-dihydroquinazolin-4-one?
- Methodological Answer : Synthesis typically starts with anthranilic acid or substituted quinazolinone precursors. Key steps include nucleophilic substitution at the quinazolinone core and optimization of reaction conditions (e.g., refluxing in dimethylformamide (DMF) for 16 hours to ensure complete cyclization). Hydrazine hydrate or thiocarbonyl-bis-thioglycolic acid may be used to introduce hydrazide or thioamide functionalities, respectively . Solvent selection (e.g., ethanol for recrystallization) and temperature control are critical to minimize side reactions.
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of IR spectroscopy (to confirm carbonyl stretches at ~1688 cm⁻¹ and N–H/N–O bonds), ¹H/¹³C NMR (to resolve phenyl and dihydroquinazolinone protons), and mass spectrometry (for molecular ion validation). For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is essential, as demonstrated in studies resolving disorder in solvent molecules (e.g., methanol hemisolvate structures with R factor ≤ 0.062) .
Q. What safety protocols should be followed during handling?
- Methodological Answer : Due to potential toxicity (H303/H313/H333 hazards), use PPE (gloves, lab coats), fume hoods, and in vitro toxicity screening (e.g., Ames test) before in vivo studies. Avoid skin contact and inhalation; store in sealed containers under inert gas .
Advanced Research Questions
Q. How can substituents on the quinazolinone core modulate bioactivity?
- Methodological Answer : Substituents like methoxy, nitro, or thiazole groups alter electronic and steric properties, impacting receptor binding. For example:
- Nitro groups enhance electrophilicity, increasing reactivity in nucleophilic environments (e.g., enzyme active sites) .
- Methoxy groups improve solubility and pharmacokinetics but may reduce potency due to steric hindrance .
Computational tools (e.g., molecular docking, QSAR models) can predict substituent effects on targets like kinases or GPCRs .
Q. How can contradictory bioactivity data between similar derivatives be resolved?
- Methodological Answer :
Perform comparative SAR studies (e.g., testing analogs lacking specific substituents, such as nitro or methoxy groups) .
Validate binding modes using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables .
Q. What strategies optimize reaction yields in cross-coupling derivatization?
- Methodological Answer :
- Use PdCl₂(PPh₃)₂/PCy₃ catalysts with arylboronic acids in dioxane-water mixtures (4:1 v/v) at 80–100°C .
- Add K₂CO₃ as a base to deprotonate intermediates and accelerate transmetallation.
- Monitor reaction progress via TLC (toluene/ethyl acetate/water = 8.7:1.2:1.1) to terminate at peak conversion .
Q. How can crystallographic disorder in solvent molecules affect data interpretation?
- Methodological Answer : Disorder (e.g., methanol hemisolvate) reduces data-to-parameter ratios, increasing R factors. Mitigate by:
Collecting high-resolution data (≤ 0.8 Å) at low temperature (e.g., 100 K).
Applying SHELXL refinement with occupancy factor constraints for disordered atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
